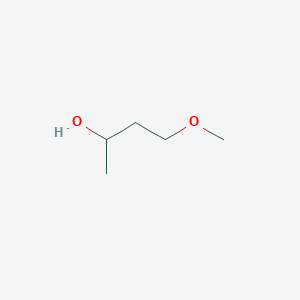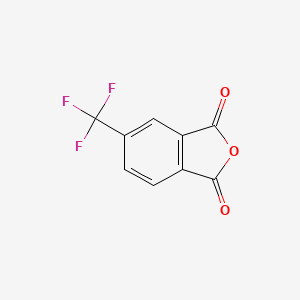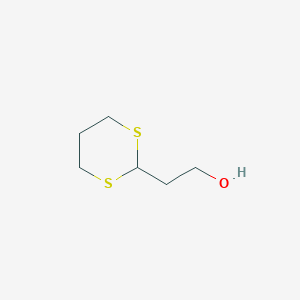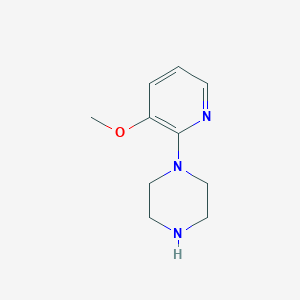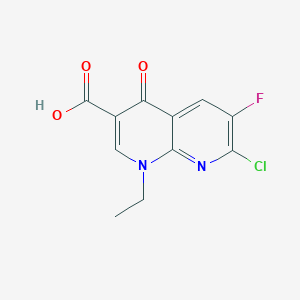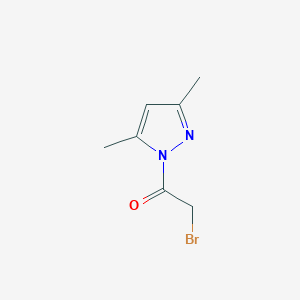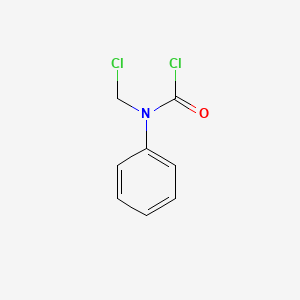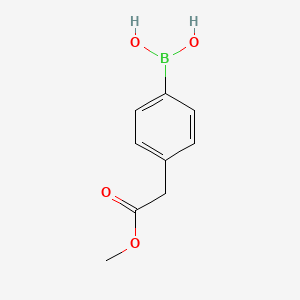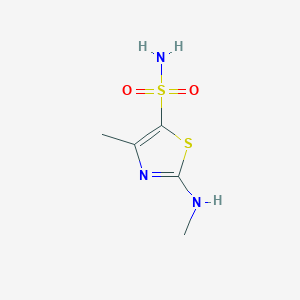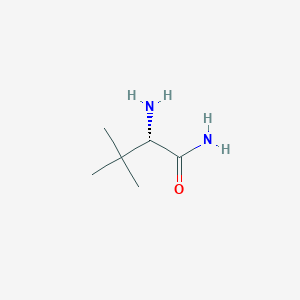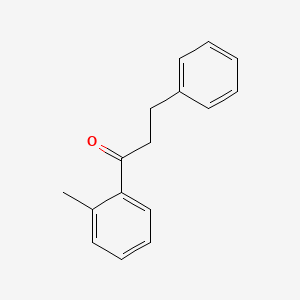
1,1,1,5,5,5-Hexamethyltrisiloxan
Übersicht
Beschreibung
1,1,1,5,5,5-Hexamethyltrisiloxane is a chemical compound with the molecular formula C6H20O2Si3. It is a type of organosilicon compound, specifically a trisiloxane, which means it contains three silicon atoms connected by oxygen atoms. This compound is known for its unique properties and is widely used in various industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
1,1,1,5,5,5-Hexamethyltrisiloxane is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the production of other silicon-based compounds.
Biology: The compound is used in the study of biological membranes and as a component in biomaterials.
Medicine: It is utilized in the development of drug delivery systems and medical devices.
Industry: 1,1,1,5,5,5-Hexamethyltrisiloxane is used in the production of coatings, sealants, and adhesives due to its excellent thermal stability and chemical resistance.
Wirkmechanismus
Target of Action
1,1,1,5,5,5-Hexamethyltrisiloxane is a chemical compound that is primarily used as a reagent in the synthesis of other compounds . Its primary targets are the molecules it reacts with during these synthesis processes .
Mode of Action
The compound interacts with its targets through chemical reactions, facilitating the synthesis of new compounds . For instance, it is involved in the preparation of 2-bis(3-allyl-4-hydroxyphenyl)hexafluoropropane, which is associated with inorganic siloxane polymer .
Biochemical Pathways
The specific biochemical pathways affected by 1,1,1,5,5,5-Hexamethyltrisiloxane depend on the compounds it is used to synthesize. For example, in the synthesis of 2-bis(3-allyl-4-hydroxyphenyl)hexafluoropropane, it may affect pathways related to inorganic siloxane polymers .
Pharmacokinetics
Its physical properties, such as its liquid state and molecular weight (208478 Da ), can influence its behavior in a chemical reaction.
Result of Action
The molecular and cellular effects of 1,1,1,5,5,5-Hexamethyltrisiloxane’s action are primarily seen in the new compounds it helps to synthesize. For instance, when used to prepare 2-bis(3-allyl-4-hydroxyphenyl)hexafluoropropane, it contributes to the formation of an inorganic siloxane polymer that can be used as a coating material for the detection of toxic chemical warfare agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1,5,5,5-Hexamethyltrisiloxane can be synthesized through the hydrolysis and condensation of trimethylchlorosilane. The reaction typically involves the following steps:
Hydrolysis: Trimethylchlorosilane is hydrolyzed in the presence of water to form trimethylsilanol.
Condensation: Trimethylsilanol undergoes condensation reactions to form trisiloxane structures.
Industrial Production Methods: In industrial settings, the production of 1,1,1,5,5,5-Hexamethyltrisiloxane is carried out using continuous processes that ensure high purity and yield. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,5,5,5-Hexamethyltrisiloxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can lead to the formation of different silicon-based compounds.
Substitution: Substitution reactions involve the replacement of one or more substituents on the silicon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various alkyl halides and organometallic reagents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and other silicon-based compounds.
Vergleich Mit ähnlichen Verbindungen
1,1,3,3,5,5-Hexamethyltrisiloxane
Octamethylcyclotetrasiloxane
1,1,1,3,5,5,5-Heptamethyltrisiloxane
Poly(methylhydrosiloxane)
Eigenschaften
InChI |
InChI=1S/C6H18O2Si3/c1-10(2,3)7-9-8-11(4,5)6/h1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSIXTNHZHDRQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si]O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20537808 | |
| Record name | PUBCHEM_13348765 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20537808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93254-88-7 | |
| Record name | PUBCHEM_13348765 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20537808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


